molecular formula C5H8N4O2 B3327322 3-(1H-1,2,4-Triazole-1-yl)-D-alanine CAS No. 333354-47-5

3-(1H-1,2,4-Triazole-1-yl)-D-alanine

Cat. No.: B3327322
CAS No.: 333354-47-5
M. Wt: 156.14 g/mol
InChI Key: XVWFTOJHOHJIMQ-SCSAIBSYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

The unique structure of the triazole ring allows its derivatives to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the compound to bind with a variety of enzymes and receptors in biological systems .

Biochemical Pathways

Some triazole derivatives have been reported to inhibit the activity of the enzyme ent-kaurene oxidase, which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may also affect similar biochemical pathways.

Pharmacokinetics

The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for this compound to understand its ADME properties and their impact on bioavailability.

Result of Action

Some 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds inhibited the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine typically involves the formation of the triazole ring followed by its attachment to the alanine moiety. One common method is the cyclization of hydrazine derivatives with nitriles under basic conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often employs large-scale synthesis techniques that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,4-Triazole-1-yl)-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is unique due to its combination of a triazole ring with an amino acid, which may confer unique biological activities and potential therapeutic applications . Its ability to interact with both biological and chemical systems makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Reactant of Route 2
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Reactant of Route 3
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Reactant of Route 4
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Reactant of Route 5
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
Reactant of Route 6
3-(1H-1,2,4-Triazole-1-yl)-D-alanine

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